molecular formula C11H9F3O3 B1342678 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid CAS No. 58457-56-0

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

Cat. No.: B1342678
CAS No.: 58457-56-0
M. Wt: 246.18 g/mol
InChI Key: XBTRBFQQDDYMFC-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Remediation and Wastewater Treatment

One notable application area for similar compounds is in environmental remediation, particularly in treating pesticide-contaminated wastewater. The pesticide industry generates wastewater containing a range of toxic pollutants, including various phenoxy acids and derivatives. Studies have shown that biological processes, such as membrane bioreactors, and granular activated carbon can remove these compounds by 80-90%, potentially producing high-quality effluent (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt]. This suggests the importance of understanding the chemical behaviors and treatment options for related compounds in environmental contexts.

Sorption to Soils and Organic Matter

Research into the sorption of phenoxy herbicides, including compounds structurally similar to 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, to soil and organic matter, has provided insights into environmental fate and pollution management. The sorption behavior is influenced by soil properties such as pH and organic carbon content, indicating the complex interactions between such chemicals and the environment (Werner et al., 2012)[https://consensus.app/papers/sorption-phenoxy-herbicides-soil-matter-minerals-werner/b1db7c3b368653a4acc990214482e398/?utm_source=chatgpt]. Understanding these interactions helps in predicting and mitigating the environmental impact of chemical pollutants.

Biotechnological Production and Microbial Degradation

Advances in the biotechnological production of butyric acid highlight the potential for microbial pathways in synthesizing and degrading complex organic compounds (Zigová & Šturdı́k, 2000)[https://consensus.app/papers/advances-production-butyric-acid-zigová/5d707f29380756a480fefaf2c3f27d3e/?utm_source=chatgpt]. Similarly, microbial degradation studies of polyfluoroalkyl chemicals underline the potential for bioremediation strategies to address pollutants, including fluorinated compounds and their derivatives (Liu & Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt]. These areas of research may offer insights into the degradation or synthesis of compounds like this compound, underscoring the role of biotechnological approaches in managing and utilizing such chemicals.

Pharmaceutical and Therapeutic Applications

While the specific therapeutic applications of this compound were not directly found, research on butyric acid derivatives points to potential pharmaceutical uses. For instance, the treatment of various pathologies with butyric acid, emphasizing its role in gastrointestinal health and disease management, suggests a broad area of interest for similar compounds in therapeutic contexts (Banasiewicz et al., 2020)[https://consensus.app/papers/determination-acid-dosage-based-studies-literature-banasiewicz/66e79b121f845541893a008a9d3539e0/?utm_source=chatgpt].

Safety and Hazards

Safety data for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid suggests that it should be handled with care. Precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

Properties

IUPAC Name

4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTRBFQQDDYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598229
Record name 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-56-0
Record name 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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